molecular formula C20H16Cl3NO4S2 B15008344 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide

4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide

Cat. No.: B15008344
M. Wt: 504.8 g/mol
InChI Key: HDACBVJWKMFKAB-UHFFFAOYSA-N
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Description

4-METHYL-N-(4-METHYLBENZENESULFONYL)-N-(2,4,5-TRICHLOROPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(4-METHYLBENZENESULFONYL)-N-(2,4,5-TRICHLOROPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the sulfonation of aromatic compounds and subsequent coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, chlorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors where precise control of temperature, pressure, and reaction time is crucial. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of sulfonyl groups to thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-METHYL-N-(4-METHYLBENZENESULFONYL)-N-(2,4,5-TRICHLOROPHENYL)BENZENE-1-SULFONAMIDE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible development as a pharmaceutical agent with antibacterial or antifungal properties.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide used to treat bacterial infections.

Uniqueness

4-METHYL-N-(4-METHYLBENZENESULFONYL)-N-(2,4,5-TRICHLOROPHENYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which may confer specific chemical reactivity and biological activity not seen in simpler sulfonamides.

Properties

Molecular Formula

C20H16Cl3NO4S2

Molecular Weight

504.8 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide

InChI

InChI=1S/C20H16Cl3NO4S2/c1-13-3-7-15(8-4-13)29(25,26)24(20-12-18(22)17(21)11-19(20)23)30(27,28)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

HDACBVJWKMFKAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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